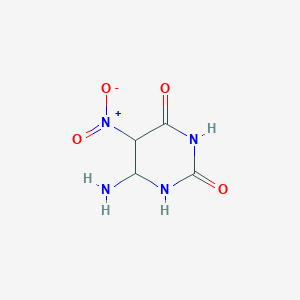

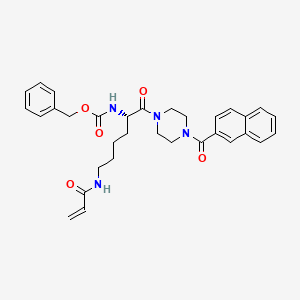

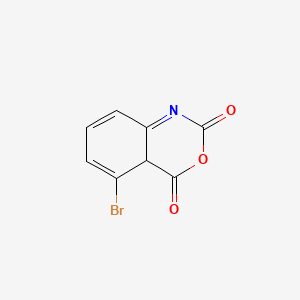

9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ganciclovir is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. It is a synthetic analog of deoxyguanosine, which allows it to inhibit the replication of viral DNA. Ganciclovir is particularly effective against viruses in the herpes family, including CMV, which can cause severe infections in immunocompromised individuals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ganciclovir can be synthesized through various methods. One common synthetic route involves the condensation of N-(6-carbonyl-6,9-dihydro-1H-purine-2-yl) acetamide with 2-hydroxy-1,3-diacetic acid propylene diester in the presence of chloroformyl chloride. The intermediate product is then hydrolyzed to obtain ganciclovir .

Another method involves the condensation of the 7-position isomer of ganciclovir with p-toluenesulfonic acid and a solvent, followed by hydrolysis and crystallization to yield pure ganciclovir .

Industrial Production Methods

Industrial production of ganciclovir typically involves large-scale synthesis using the aforementioned methods. The process is optimized to improve the utilization rate of raw materials, reduce costs, and minimize side reactions. The final product is often formulated for injection or oral administration .

Analyse Chemischer Reaktionen

Types of Reactions

Ganciclovir undergoes various chemical reactions, including:

Oxidation: Ganciclovir can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in ganciclovir.

Substitution: Substitution reactions can occur at various positions on the ganciclovir molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving ganciclovir include chloroformyl chloride, p-toluenesulfonic acid, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include various ganciclovir derivatives, which can have different antiviral properties and pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Ganciclovir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogs and their interactions with viral DNA.

Biology: Employed in research on viral replication and the development of antiviral therapies.

Industry: Utilized in the development of antiviral drugs and formulations for various medical conditions

Wirkmechanismus

Ganciclovir exerts its antiviral effects by inhibiting the replication of viral DNA. It is phosphorylated to its active triphosphate form by viral and cellular kinases. The active form, ganciclovir-5’-triphosphate, competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation. This selective inhibition of viral DNA polymerase over cellular DNA polymerases ensures its effectiveness against viruses while minimizing toxicity to host cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acyclovir: Another antiviral drug used to treat herpes simplex virus infections. It is structurally similar to ganciclovir but has a different spectrum of activity.

Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.

Foscarnet: An antiviral agent used to treat CMV and herpes simplex virus infections.

Cidofovir: Another antiviral drug used to treat CMV infections.

Uniqueness of Ganciclovir

Ganciclovir’s uniqueness lies in its selective inhibition of viral DNA polymerase and its ability to accumulate in CMV-infected cells. This selective activity makes it highly effective against CMV and other herpesviruses, with a relatively low risk of toxicity to host cells .

Eigenschaften

Molekularformel |

C9H13N5O4 |

|---|---|

Molekulargewicht |

255.23 g/mol |

IUPAC-Name |

9-(1,3-dihydroxypropan-2-yloxymethyl)-2-imino-5H-purin-6-one |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17) |

InChI-Schlüssel |

FFKBGTIFSPKIIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2C(=O)NC(=N)N=C2N1COC(CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)

![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)

![N-[5-(2-chloro-5-fluorophenyl)-3-oxo-1,4,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-7-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12363233.png)

![1-[(3S,6S,6aR)-3-[[4-(3-fluorophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-benzylurea](/img/structure/B12363248.png)